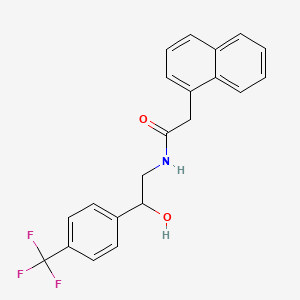

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Historical Context of Acetamide Derivatives in Medicinal Chemistry

Acetamide derivatives have long occupied a central role in medicinal chemistry due to their versatile pharmacodynamic profiles and synthetic adaptability. The acetamide moiety (CH~3~CONH~2~), first characterized in the mid-19th century, serves as a foundational scaffold for drug design owing to its hydrogen-bonding capacity and metabolic stability. Early applications focused on its use as a plasticizer and solvent, but the discovery of its bioisosteric properties—mimicking peptide bonds—revolutionized its pharmaceutical utility. For instance, thioacetamide, derived from acetamide, became a critical intermediate in synthesizing antitubercular agents, while halogenated acetamides emerged as alkylating agents in cancer therapy.

The HIV/AIDS epidemic marked a turning point for acetamide derivatives. The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like doravirine highlighted the scaffold’s ability to engage hydrophobic pockets in viral enzymes while resisting oxidative metabolism. Structural modifications, such as the introduction of electron-withdrawing groups (e.g., trifluoromethyl), further enhanced binding affinity and pharmacokinetic profiles. These innovations underscored acetamide’s dual role as both a structural backbone and a modulator of electronic properties in drug candidates.

Significance of Trifluoromethyl and Naphthalene Pharmacophores

The trifluoromethyl (-CF~3~) group has become indispensable in modern drug design due to its unique physicochemical properties. By combining strong electron-withdrawing effects with high lipophilicity, -CF~3~ groups improve membrane permeability, metabolic stability, and target engagement. For example, trifluoromethylated pyrimidines exhibit enhanced antiprostate cancer activity by stabilizing interactions with androgen receptor residues. Photoredox catalysis techniques, as demonstrated by MacMillan et al., now enable direct -CF~3~ incorporation into aromatic systems, bypassing traditional pre-functionalization requirements.

Naphthalene, a polycyclic aromatic hydrocarbon, complements -CF~3~ by providing a rigid, planar structure that enhances π-π stacking and hydrophobic interactions. In acetylcholinesterase inhibitors, naphthalene moieties anchor inhibitors to the enzyme’s aromatic gorge, while their hydrophobicity improves blood-brain barrier penetration. The synergy between -CF~3~ and naphthalene is exemplified in protease inhibitors, where the former mitigates metabolic oxidation, and the latter ensures high target affinity.

Current Research Landscape for Similar Acetamide Compounds

Recent advances in acetamide-based drug discovery emphasize three key areas:

- Antiviral Therapeutics : Doravirine derivatives with acetamide side chains achieve sub-100 nM EC~50~ values against HIV-1 by exploiting conformational flexibility in the NNRTI binding pocket.

- Oncology : Trifluoromethyl-pyrimidine hybrids, such as those described by Asgaonkar et al., inhibit prostate cancer cell proliferation via dual modulation of tubulin polymerization and kinase signaling.

- Central Nervous System (CNS) Agents : Naphthalene-acetamide conjugates show promise as neuroprotective agents by scavenging reactive oxygen species in neuronal mitochondria.

Table 1: Comparative Bioactivity of Select Acetamide Derivatives

Scope and Objectives of Present Research Framework

This article evaluates the structural and therapeutic potential of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide , a novel hybrid molecule combining acetamide, -CF~3~, and naphthalene pharmacophores. Specific objectives include:

- Analyzing the compound’s synthetic accessibility via modern trifluoromethylation and amidation techniques.

- Predicting its bioactivity through computational models (e.g., QSAR, molecular docking).

- Identifying therapeutic niches where its dual pharmacophores could outperform existing agents (e.g., antiviral, anticancer).

By integrating historical precedents with cutting-edge methodologies, this work aims to establish a roadmap for optimizing acetamide hybrids in targeted drug discovery.

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO2/c22-21(23,24)17-10-8-15(9-11-17)19(26)13-25-20(27)12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11,19,26H,12-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMOGLYPIZLCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Naphthyl Acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst to form 2-(naphthalen-1-yl)acetamide.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst.

Hydroxylation: The final step involves the hydroxylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the naphthalene ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

a. N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide ()

- Key difference: Replaces the trifluoromethyl group with a nitro (-NO₂) substituent.

- Nitro groups are also associated with toxicity risks, which may limit therapeutic utility .

b. N-[4-(acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide ()

- Key difference : Incorporates an acetylsulfamoyl (-SO₂NHAc) group on the phenyl ring.

- Impact : The sulfonamide moiety enhances polarity and solubility, which could improve bioavailability. Sulfonamides are common in antibiotics (e.g., sulfa drugs) and may confer distinct pharmacological activities .

c. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Key difference : Features a dichlorophenyl group and a pyrazolone ring instead of naphthalene.

- Impact : The pyrazolone ring introduces additional hydrogen-bonding sites and conformational rigidity, which might enhance binding to enzymes or receptors. Chlorine atoms increase lipophilicity and steric bulk .

Pharmacologically Active Analogues

a. PF-610355 and AZD3199 ()

- Key features: These β₂-adrenoceptor agonists include naphthalene and complex side chains. PF-610355 has a hydroxy-phenylacetamide core, while AZD3199 contains a naphthalen-1-yl ethoxy group.

- Comparison : Both compounds faced clinical challenges (e.g., side effects, efficacy limitations). The target compound’s trifluoromethyl group may offer improved selectivity or metabolic stability over these analogues .

b. N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()

- Key difference: Substitutes the hydroxyethyl chain with a morpholinoethyl group.

- This compound demonstrated cytotoxicity, suggesting the target’s hydroxyethyl chain might reduce off-target effects .

a. Melting Points and Solubility

a. Cytotoxicity ()

- Finding: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibited cytotoxicity, possibly due to its morpholine moiety.

- Hypothesis : The target compound’s hydroxyethyl group may mitigate such effects, emphasizing the role of side-chain modifications in toxicity profiles.

b. β₃-Adrenoceptor Agonists ()

- Context : β₃-agonists like the target compound could target obesity or diabetes, but species-specific receptor differences (human vs. rat) complicate translation.

- Design Insight : The trifluoromethyl group may enhance human β₃-AR affinity, addressing historical efficacy gaps .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry and various biological applications. Its unique structural features, including a trifluoromethyl group and a naphthalene moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 403.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to interact with hydrophobic regions of proteins.

Structural Features

| Feature | Description |

|---|---|

| Naphthalene Ring | Provides hydrophobic character |

| Hydroxy Group | Allows for hydrogen bonding |

| Trifluoromethyl Group | Enhances lipophilicity and electronic properties |

Preliminary studies indicate that this compound may exert its pharmacological effects through interactions with specific enzymes or receptors. The trifluoromethyl substitution is particularly noteworthy as it can influence the binding affinity and specificity towards biological targets.

Pharmacological Applications

Research has highlighted several potential applications for this compound:

- Anticancer Activity : Initial studies suggest that it may inhibit growth in various cancer cell lines.

- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Studies : A study investigated the effects of the compound on HT29 colorectal cancer cells, revealing significant growth inhibition with an IC50 value indicative of its potency.

- Antimicrobial Activity : Another study assessed its antibacterial efficacy using the dilution method against various bacterial strains, demonstrating notable activity compared to standard antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-ethoxy-N-(2-hydroxy-2-phenylethyl)-1-naphthamide | Moderate anticancer activity | Lacks trifluoromethyl group |

| 2-ethoxy-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1-naphthamide | Lower antibacterial activity | Contains methyl instead of trifluoromethyl |

Binding Affinities and Functional Assays

Studies focusing on binding affinities have indicated that the compound interacts effectively with specific receptors, facilitating further exploration into its therapeutic potential. Functional assays have been employed to evaluate cellular responses upon treatment with the compound, providing insights into its mechanism of action.

Ongoing Research Directions

Current research is directed towards:

- Optimization of Synthesis : Improving yield and purity through refined synthetic methods.

- Exploration of Derivatives : Investigating analogues to enhance biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.